1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate
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Overview
Description
1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate is an organic compound with the molecular formula C9H9ClINO2 and a molecular weight of 325.53 g/mol . It is also known by its IUPAC name, isopropyl 2-chloro-4-iodonicotinate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate typically involves the esterification of 2-chloro-4-iodonicotinic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions typically produce alcohols .
Scientific Research Applications
1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways, such as enzyme inhibition or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
1-Methylethyl 2-chloro-4-iodo-3-pyridinecarboxylate can be compared with other similar compounds, such as:
2-chloro-4-iodonicotinic acid: The parent acid from which the ester is derived.
Isopropyl 2-chloro-4-iodonicotinate: Another ester derivative with similar properties.
2-chloro-4-iodopyridine: A simpler pyridine derivative with similar halogen substitutions.
Properties
IUPAC Name |
propan-2-yl 2-chloro-4-iodopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-5(2)14-9(13)7-6(11)3-4-12-8(7)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECOFQVKUHMZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CN=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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